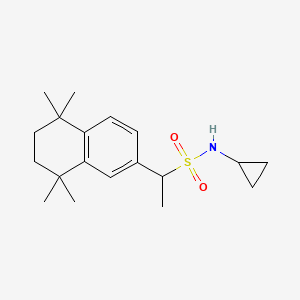
9-(1-Methylethylidene)-1,5-cycloundecadiene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-(1-Methylethylidene)-1,5-cycloundecadiene: is an organic compound with the molecular formula C12H20 . It is a bicyclic structure, specifically a bicyclo[6.1.0]nonane derivative, characterized by the presence of a methylethylidene group at the 9th position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 9-(1-Methylethylidene)-1,5-cycloundecadiene typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of dichloromethane as a solvent and phenyl chlorothionoformate as a reagent. The reaction is carried out under an argon atmosphere to prevent oxidation, and the mixture is stirred at room temperature for an extended period .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure the highest purity and yield of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 9-(1-Methylethylidene)-1,5-cycloundecadiene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as or to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using or can convert the compound into alcohols.
Substitution: The methylethylidene group can undergo substitution reactions with halogens or other nucleophiles under appropriate conditions
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a catalyst such as .
Major Products Formed:
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated derivatives
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 9-(1-Methylethylidene)-1,5-cycloundecadiene is used as a precursor for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis .
Biology: Its derivatives may exhibit interesting biological activities, making it a subject of research in medicinal chemistry .
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound and its derivatives. It may serve as a scaffold for the development of new drugs targeting specific biological pathways .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer chemistry and materials science .
Wirkmechanismus
The mechanism of action of 9-(1-Methylethylidene)-1,5-cycloundecadiene involves its interaction with specific molecular targets. The methylethylidene group can participate in electrophilic and nucleophilic reactions, influencing the reactivity of the compound. The pathways involved include oxidation-reduction and substitution reactions, which can lead to the formation of various biologically active derivatives .
Vergleich Mit ähnlichen Verbindungen
- Bicyclo[6.1.0]nonane, 9-(1-methylethylidene)-
- 3,7-Cyclodecadien-1-one, 3,7-dimethyl-10-(1-methylethylidene)-, (E,E)-
- (1-Methylethylidene)cyclooctane
Uniqueness: 9-(1-Methylethylidene)-1,5-cycloundecadiene is unique due to its specific bicyclic structure and the presence of the methylethylidene groupIts ability to undergo a variety of chemical reactions makes it a versatile intermediate in organic synthesis .
Eigenschaften
CAS-Nummer |
62338-55-0 |
|---|---|
Molekularformel |
C14H22 |
Molekulargewicht |
190.32 g/mol |
IUPAC-Name |
9-propan-2-ylidenecycloundeca-1,5-diene |
InChI |
InChI=1S/C14H22/c1-13(2)14-11-9-7-5-3-4-6-8-10-12-14/h5-8H,3-4,9-12H2,1-2H3 |
InChI-Schlüssel |
PLJMXUIWEBRXIE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C1CCC=CCCC=CCC1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


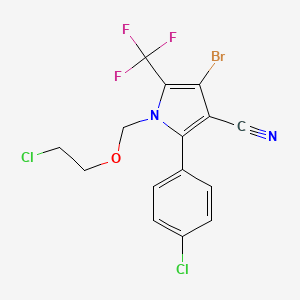
![6-amino-3-methyl-1,4-diphenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B13952603.png)
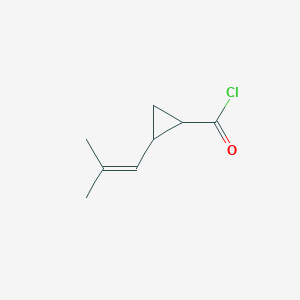
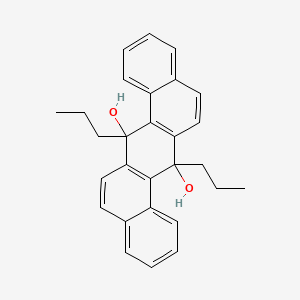
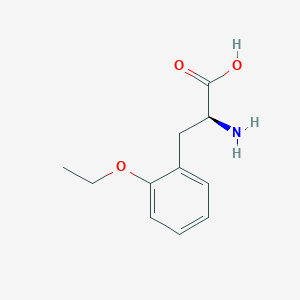
![6-(2-Aminoethyl)-6-azaspiro[3.4]octane-2-carboxylic acid](/img/structure/B13952635.png)
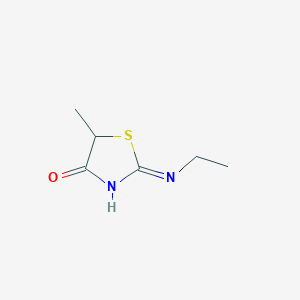
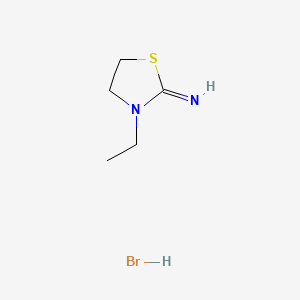
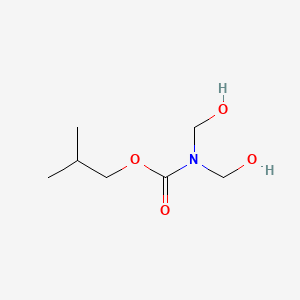
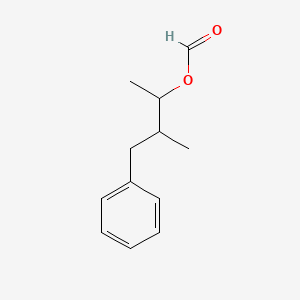
![(R)-3-(pyrrolidin-3-yl)-3,4-dihydro-1H-benzo[c][1,2,6]thiadiazine 2,2-dioxide](/img/structure/B13952664.png)


